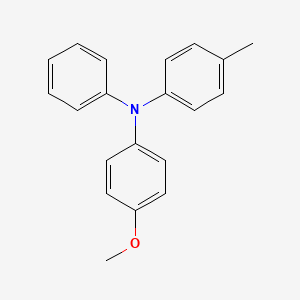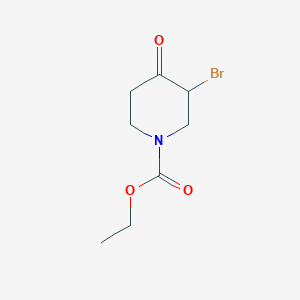![molecular formula C9H9NO2 B1590862 (2-Methylbenzo[d]oxazol-5-yl)methanol CAS No. 136663-38-2](/img/structure/B1590862.png)
(2-Methylbenzo[d]oxazol-5-yl)methanol
説明
“(2-Methylbenzo[d]oxazol-5-yl)methanol” is a chemical compound with the CAS Number: 136663-38-2. It has a molecular weight of 163.18 and its linear formula is C9H9NO2 . It is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(2-Methylbenzo[d]oxazol-5-yl)methanol” is represented by the linear formula C9H9NO2 . The InChI Key for this compound is ZVBPKWNJXRJGOR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(2-Methylbenzo[d]oxazol-5-yl)methanol” is a solid at room temperature. It should be stored in a dry environment . The compound has a molecular weight of 163.18 . Its water solubility is calculated to be 1.16 mg/ml .科学的研究の応用
Catalyst and Synthesis Applications
Ruthenium(II) Complexes for C-N Bond Formation : Ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands, including imidazol-2-ylidene and 1,2,3-triazol-5-ylidene, demonstrate significant efficiency in C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions. This methodology is particularly effective for the selective mono-N-methylation of various anilines using methanol as a coupling partner, showcasing the versatility of methanol in organic synthesis (Donthireddy et al., 2020).
Catalyst- and Solvent-Free Synthesis : A methodology for the regioselective synthesis of specific benzamide derivatives through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was developed. This approach underscores the potential of methanol and related compounds for creating targeted molecular structures without the need for external catalysts or solvents, highlighting the green chemistry aspect of such transformations (Moreno-Fuquen et al., 2019).
Molybdenum(VI) Complex for Oxidation Reactions : The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y serves as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This work illustrates the potential of incorporating specific molecular frameworks into solid supports to enhance catalytic efficiency and reusability, especially in oxidation reactions (Ghorbanloo & Maleki Alamooti, 2017).
Electrochemical Synthesis of N-Heterocycles : An electrocatalytic protocol utilizing methanol as the C1 source for the synthesis of 2,3-dihydroquinazolin-4(1H)-one was developed. This process operates under ambient conditions without metal catalysts or external oxidants, showcasing an innovative approach to accessing N-heterocycles and potentially deuterated versions using methanol-d4 (Liu, Xu, & Wei, 2021).
Material Science and Molecular Aggregation
- Solvent Effects on Molecular Aggregation : The study of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol in various organic solvents, including methanol, revealed significant insights into the role of solvent in molecular aggregation processes. This research offers valuable information for the design and synthesis of new materials with tailored properties based on solvent-mediated aggregation effects (Matwijczuk et al., 2016).
Safety And Hazards
The compound is labeled with the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
将来の方向性
特性
IUPAC Name |
(2-methyl-1,3-benzoxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBPKWNJXRJGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576496 | |
| Record name | (2-Methyl-1,3-benzoxazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylbenzo[d]oxazol-5-yl)methanol | |
CAS RN |
136663-38-2 | |
| Record name | (2-Methyl-1,3-benzoxazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















